![molecular formula C11H14F2O B2748381 8,8-Difluorodispiro[3.1.36.14]decane-2-carbaldehyde CAS No. 2445786-64-9](/img/structure/B2748381.png)

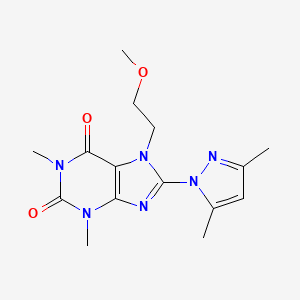

8,8-Difluorodispiro[3.1.36.14]decane-2-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8,8-Difluorodispiro[3.1.36.14]decane-2-carbaldehyde, also known as DFD, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. DFD is a spirocyclic aldehyde that has a fused bicyclic structure with two spiro carbon atoms. It is a versatile compound that can be used in various fields such as medicinal chemistry, material science, and organic synthesis.

Aplicaciones Científicas De Investigación

Synthesis and Hydrolysis

A study by Plieninger et al. (1975) described the synthesis and alkaline hydrolysis of related compounds to 8,8-Difluorodispiro[3.1.3^6.1^4]decane-2-carbaldehyde. While certain dioxaspiro compounds were found stable against sodium hydroxide, others underwent hydrolysis, yielding different aldehydes. This research is crucial in understanding the chemical stability and reactivity of similar spiro compounds (Plieninger, Plieninger, Zeltner, & Zeltner, 1975).

Selective Fluorination

Sharts et al. (1979) explored the selective fluorination of dispiro[3.1.3.1]decan-5,10-dione, a compound similar to 8,8-Difluorodispiro[3.1.3^6.1^4]decane-2-carbaldehyde. They demonstrated difluorination at room temperature to yield various fluorinated spiro compounds. Such research highlights the methods to introduce fluorine atoms into spiro compounds, enhancing their potential in various applications (Sharts, McKee, Steed, Shellhamer, Greeley, Green, & Sprague, 1979).

Design and Crystal Structures

Zeng, Wang, and Jiang (2018) designed new compounds fused with a dioxaspiro group, similar to the structure of 8,8-Difluorodispiro[3.1.3^6.1^4]decane-2-carbaldehyde. They investigated the crystal structures of these compounds, providing insights into the molecular arrangements and potential applications in material science and pharmaceuticals (Zeng, Wang, & Jiang, 2018).

Flexible Synthesis and Stereochemistry

Schwartz et al. (2005) discussed the synthesis of enantiomerically pure dioxaspiro compounds, offering insights into the flexible synthesis and stereochemical aspects of spiro compounds. This research is pertinent for understanding how to control the stereochemistry of spiro compounds, including those similar to 8,8-Difluorodispiro[3.1.3^6.1^4]decane-2-carbaldehyde, which is essential in drug development (Schwartz, Hayes, Kitching, & De Voss, 2005).

Enantioselective Reactions

The study by Ward, Jheengut, and Akinnusi (2005) on enantioselective aldol reactions with spiro compounds, including dioxaspiro derivatives, reveals the potential for creating complex molecules with high stereocontrol. This is critical for pharmaceutical applications where the stereochemistry of a molecule can significantly impact its efficacy and safety (Ward, Jheengut, & Akinnusi, 2005).

Propiedades

IUPAC Name |

8,8-difluorodispiro[3.1.36.14]decane-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F2O/c12-11(13)6-10(7-11)4-9(5-10)1-8(2-9)3-14/h3,8H,1-2,4-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCHMYHAUFOSVKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC12CC3(C2)CC(C3)(F)F)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-oxo-5-(2-phenoxypropanamido)-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2748300.png)

![5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2748304.png)

![4-(Bicyclo[3.1.0]hexane-6-carbonyl)morpholine-3-carbonitrile](/img/structure/B2748311.png)

![N-(3-(dimethylamino)propyl)-4-(ethylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2748314.png)

![(E)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(4-methylanilino)prop-2-en-1-one](/img/structure/B2748316.png)

![6-(2-Methoxyphenyl)-2-[1-(4-methyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2748319.png)

![3-Amino-n-[4-(dimethylamino)phenyl]propanamide](/img/structure/B2748320.png)